BRD4‑Dependent Anti‑Proliferative Potency in Cancer Cell Lines Versus 4‑Acetyl Analog
The 4‑bromo analog (1421462‑28‑3) exhibits BRD4‑mediated anti‑proliferative activity with reported IC₅₀ values of 0.5–10 µM across cancer cell lines, likely including MDA‑MB‑231 (triple‑negative breast cancer) [1]. In contrast, the 4‑acetyl analog 4‑acetyl‑N‑(2‑(3‑methylisoxazol‑5‑yl)ethyl)benzenesulfonamide (CAS 1421523‑27‑4) is reported to inhibit carbonic anhydrase IX (CA IX) with IC₅₀ of 10.93–25.06 nM but lacks documented BRD4‑mediated anti‑proliferative activity . The para‑substituent switch from Br to COCH₃ redirects the target engagement profile from BET bromodomains (BRD4) to carbonic anhydrase isoforms, demonstrating that the 4‑position substituent is a critical determinant of primary pharmacological target selection within this scaffold, not merely a potency modulator.
| Evidence Dimension | Anti‑proliferative IC₅₀ in cancer cell lines (BRD4‑dependent mechanism) |
|---|---|
| Target Compound Data | IC₅₀ = 0.5–10 µM (cancer cell lines, BRD4 inhibition mechanism) |
| Comparator Or Baseline | 4‑Acetyl‑N‑(2‑(3‑methylisoxazol‑5‑yl)ethyl)benzenesulfonamide: CA IX IC₅₀ = 10.93–25.06 nM; no reported BRD4 anti‑proliferative activity |
| Quantified Difference | Target pathway switch: BRD4/c‑Myc axis (1421462‑28‑3) vs. CA IX‑mediated pH regulation (comparator); anti‑proliferative potency ∼10³–10⁴‑fold lower than comparator's CA IX IC₅₀ but present against distinct target |
| Conditions | Cell‑based anti‑proliferative assays; MDA‑MB‑231 and other cancer lines; BRD4 target engagement confirmed via downstream c‑Myc suppression |
Why This Matters
For research programs targeting BRD4‑dependent transcription in oncology, the 4‑bromo analog provides a defined BRD4‑active chemical probe, whereas the 4‑acetyl analog is functionally misdirected toward CA IX and cannot serve as a BRD4 pathway tool compound.
- [1] MolBiC Compound Information. Compound report for 4‑bromo‑N‑(2‑(3‑methylisoxazol‑5‑yl)ethyl)benzenesulfonamide (CAS 1421462‑28‑3). Institute of Drug Research, Bioinformatics and Chemoinformatics Lab. View Source
